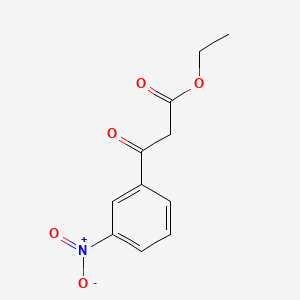

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-4-3-5-9(6-8)12(15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJMGUVLXTQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200129 | |

| Record name | Ethyl 3-(m-nitrophenyl)-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52119-38-7 | |

| Record name | Ethyl 3-nitro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52119-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052119387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(m-nitrophenyl)-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(m-nitrophenyl)-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC49FD4KVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

This technical guide provides a comprehensive overview of the primary synthesis methods for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a key intermediate in various organic synthesis and pharmaceutical research and development pathways.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Method 1: Acylation of Monoethyl Malonate Potassium Salt

This is a highly efficient method for the preparation of this compound, involving the acylation of a malonate derivative with m-nitrobenzoyl chloride. The reaction proceeds with a high yield, providing a light yellow solid as the final product.[2]

Experimental Protocol

-

Reaction Setup: A suspension of monoethyl malonate potassium salt (21.4 g, 126 mmol) in acetonitrile (150 mL) is prepared in a reaction vessel and cooled to 0 °C.[2]

-

Addition of Reagents: Triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) are added sequentially to the suspension. The mixture is then stirred at room temperature under a nitrogen atmosphere for 150 minutes.[2]

-

Acylation: M-nitrobenzoyl chloride (11.1 g, 59.8 mmol) is added slowly to the reaction mixture. The stirring is continued at room temperature for an additional 16 hours.[2]

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The reaction is quenched by the addition of 1N HCl solution (100 mL).[2]

-

Extraction: The product is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with water (100 mL) and dried over anhydrous magnesium sulfate.[2]

-

Purification: After filtering the drying agent, the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography using a mixture of n-hexane and ethyl acetate (4/1) as the eluent.[2]

Quantitative Data

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Yield (%) |

| Monoethyl malonate potassium salt | 170.19 | 21.4 | 126 | - | - |

| Triethylamine | 101.19 | - | 132 | 18.3 | - |

| Magnesium chloride | 95.21 | 14.2 | 149 | - | - |

| M-nitrobenzoyl chloride | 185.56 | 11.1 | 59.8 | - | - |

| This compound | 237.21 | 14.1 | 59.4 | - | 95 |

Reaction Workflow

Caption: Workflow for the synthesis via acylation of monoethyl malonate.

Method 2: Crossed Claisen Condensation

A viable alternative for the synthesis of this compound is the crossed Claisen condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable proton with another ester that lacks alpha-protons, in the presence of a strong base.[3] In this case, ethyl acetate would act as the nucleophile and ethyl 3-nitrobenzoate as the electrophile.[4][5]

Proposed Experimental Protocol

-

Base Preparation: Sodium ethoxide is prepared by carefully adding sodium metal (1.15 g, 50 mmol) to absolute ethanol (25 mL) under an inert atmosphere.

-

Reaction Setup: A solution of ethyl 3-nitrobenzoate (9.76 g, 50 mmol) and ethyl acetate (4.41 g, 50 mmol) in dry toluene (50 mL) is prepared in a separate flask equipped with a reflux condenser and a dropping funnel.

-

Condensation Reaction: The prepared sodium ethoxide solution is added dropwise to the ester mixture with vigorous stirring. After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate of the product.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation or column chromatography to yield the pure β-keto ester.

Estimated Quantitative Data

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Estimated Yield (%) |

| Sodium | 22.99 | 1.15 | 50 | - | - |

| Absolute Ethanol | 46.07 | - | - | 25 | - |

| Ethyl 3-nitrobenzoate | 195.17 | 9.76 | 50 | - | - |

| Ethyl acetate | 88.11 | 4.41 | 50 | - | - |

| This compound | 237.21 | - | - | - | 60-70 |

Reaction Pathway

Caption: Pathway for the synthesis via Crossed Claisen Condensation.

References

- 1. application of 3-nitrobenzoyl ethyl acetate_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 2. This compound | 52119-38-7 [chemicalbook.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. The information is intended for use by professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a keto ester that serves as a valuable building block in organic synthesis. Its properties are summarized below.

Identifiers and General Properties

| Property | Value |

| CAS Number | 52119-38-7[1][2] |

| Molecular Formula | C11H11NO5[2][3] |

| Molecular Weight | 237.21 g/mol [2][3] |

| Appearance | Light yellow solid[1] |

| MDL Number | MFCD00126483[2] |

| EC Number | 257-670-4[3] |

Physical Properties

| Property | Value |

| Melting Point | 75-77 °C[1] |

| Storage Temperature | Room temperature, sealed in a dry environment[2] |

Spectroscopic Data

While specific spectra are not publicly available in the search results, suppliers indicate the availability of the following spectroscopic data upon request:

-

Nuclear Magnetic Resonance (NMR)

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ultra-High Performance Liquid Chromatography (UPLC)

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound.

Synthesis of this compound

This synthesis involves the reaction of a malonic acid derivative with a benzoyl chloride derivative.

Materials:

-

Monoethyl malonate potassium salt

-

Acetonitrile

-

Triethylamine

-

Magnesium chloride

-

m-Nitrobenzoyl chloride

-

1N HCl solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

n-hexane

Procedure:

-

Suspend monoethyl malonate potassium salt (21.4 g, 126 mmol) in acetonitrile (150 mL) in a reaction vessel and cool to 0 °C.

-

Sequentially add triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol).

-

Stir the mixture at room temperature under a nitrogen atmosphere for 150 minutes.

-

Slowly add m-nitrobenzoyl chloride (11.1 g, 59.8 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 16 hours.

-

After the reaction is complete, remove the solvent by concentration under reduced pressure.

-

Quench the reaction by adding 100 mL of 1N HCl solution.

-

Extract the product with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with water (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.

-

The final product is obtained as a light yellow solid (14.1 g, 95% yield).[1]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified with the following hazards:

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[3]

-

Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure, Category 3) : H335 - May cause respiratory irritation.[3]

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[3]

-

IF ON SKIN: Wash with plenty of soap and water.[3]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Handle in a well-ventilated place.[3]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[3]

Biological Activity and Signaling Pathways

There is no information available in the provided search results regarding the biological activity or any associated signaling pathways for this compound. It is primarily documented as a chemical intermediate.

Logical Relationships in Synthesis

The synthesis of this compound is a variation of the Claisen condensation. This reaction is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone.[4][5][6]

Caption: The fundamental steps of a Claisen condensation reaction.

References

- 1. This compound | 52119-38-7 [chemicalbook.com]

- 2. 52119-38-7|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.at [fishersci.at]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

Spectroscopic Analysis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used for the spectroscopic characterization of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS No. 52119-38-7). While a complete set of publicly available, peer-reviewed spectroscopic data for this specific compound is not readily accessible, this document details the standard experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally related compounds. This guide is intended to support researchers in the synthesis, identification, and quality control of this and similar molecules.

Introduction

This compound, also known as ethyl 3-nitrobenzoylacetate, is a β-keto ester derivative. Such compounds are of significant interest in organic synthesis, serving as versatile building blocks for more complex molecules, including various heterocyclic compounds with potential applications in medicinal chemistry. The precise characterization of these molecules is paramount to ensure their identity, purity, and suitability for downstream applications. Spectroscopic techniques are the cornerstone of this characterization.

This guide outlines the standard procedures for obtaining and analyzing the key spectroscopic data for this compound.

Compound Information:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 3-nitrobenzoylacetate |

| CAS Number | 52119-38-7 |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| Melting Point | 75-77 °C |

Spectroscopic Data (Hypothetical)

As of the latest literature review, a complete and verified set of ¹H NMR, ¹³C NMR, IR, and MS data for this compound has not been published in a consolidated, peer-reviewed source. For illustrative purposes, the following tables present the expected spectroscopic characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~3.8 | Singlet | 2H | -COCH₂ CO- |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~7.6 | Triplet | 1H | Ar-H |

| ~8.2 | Doublet of Doublets | 1H | Ar-H |

| ~8.4 | Doublet of Doublets | 1H | Ar-H |

| ~8.8 | Triplet | 1H | Ar-H |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -OCH₂C H₃ |

| ~45 | -COC H₂CO- |

| ~62 | -OC H₂CH₃ |

| ~123 | Ar-C H |

| ~127 | Ar-C H |

| ~130 | Ar-C H |

| ~135 | Ar-C H |

| ~138 | Ar-C -NO₂ |

| ~148 | Ar-C -CO |

| ~167 | C =O (Ester) |

| ~191 | C =O (Ketone) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 237 | [M]⁺ (Molecular Ion) |

| 192 | [M - OC₂H₅]⁺ |

| 164 | [M - COOC₂H₅]⁺ |

| 150 | [C₇H₄NO₃]⁺ |

| 120 | [C₇H₄O₂]⁺ |

| 104 | [C₆H₄NO]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of a 3-nitrobenzoyl chloride with the potassium salt of monoethyl malonate in the presence of a base and a magnesium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of an internal standard such as tetramethylsilane (TMS) allows for accurate chemical shift referencing.

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the ¹H NMR signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation : For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis : The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the vibrations of specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : The instrument is calibrated using a known standard. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis : The peak with the highest m/z value often corresponds to the molecular ion [M]⁺, which gives the molecular weight of the compound. The fragmentation pattern provides structural information.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a definitive, published dataset is currently elusive, the experimental protocols and expected spectral features outlined in this guide provide a solid framework for researchers working with this compound. Adherence to these standard methodologies will ensure the reliable characterization of this and other important synthetic intermediates.

An In-depth Technical Guide to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

This technical guide provides a comprehensive overview of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a key organic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, synthesis, and structural characteristics.

Chemical Identity and Properties

This compound is a keto ester derivative of propanoic acid. Its structure features a central three-carbon chain with a ketone and an ethyl ester group, substituted with a 3-nitrophenyl ring. The presence of the nitro group and the keto-ester functionality makes it a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 52119-38-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₅ | [2] |

| Molecular Weight | 237.21 g/mol | [2] |

| Melting Point | 75-77 °C | [1] |

| Appearance | Light yellow solid | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through the acylation of a malonic ester derivative. A detailed experimental protocol is provided below.

Synthesis of this compound[1]

Materials:

-

Monoethyl malonate potassium salt

-

Acetonitrile (anhydrous)

-

Triethylamine

-

Magnesium chloride

-

m-Nitrobenzoyl chloride

-

1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

n-Hexane

Procedure:

-

Suspend monoethyl malonate potassium salt (21.4 g, 126 mmol) in acetonitrile (150 mL) in a reaction vessel and cool the mixture to 0 °C.

-

Sequentially add triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) to the suspension.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 150 minutes.

-

Slowly add m-nitrobenzoyl chloride (11.1 g, 59.8 mmol) to the reaction mixture.

-

Continue stirring the mixture at room temperature for 16 hours.

-

After the reaction is complete, remove the solvent by concentration under reduced pressure.

-

Quench the reaction by adding 1N HCl solution (100 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with water (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to yield this compound as a light yellow solid.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. The information is curated for professionals in research and development.

Physicochemical Properties

This compound is a light yellow solid.[1] Its key quantitative data is summarized in the table below.

| Property | Value | Source |

| Melting Point | 75-77 °C | [1] |

| Molecular Formula | C₁₁H₁₁NO₅ | [2] |

| Molecular Weight | 237.21 g/mol | [2] |

| CAS Number | 52119-38-7 | [1][2] |

Synthesis Protocol

A common method for the synthesis of this compound is through the reaction of monoethyl malonate potassium salt with m-nitrobenzoyl chloride.[1]

Experimental Procedure:

-

Reaction Setup: Monoethyl malonate potassium salt (21.4 g, 126 mmol) is suspended in acetonitrile (150 mL) in a reaction vessel and cooled to 0 °C.

-

Addition of Reagents: Triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) are added sequentially to the suspension. The mixture is then stirred at room temperature under a nitrogen atmosphere for 150 minutes.

-

Acylation: M-nitrobenzoyl chloride (11.1 g, 59.8 mmol) is added slowly to the reaction mixture.

-

Reaction Progression: The reaction is continued with stirring at room temperature for 16 hours.

-

Work-up:

-

Upon completion, the solvent is removed by concentration under reduced pressure.

-

The reaction is quenched by the addition of 1N HCl solution (100 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

-

The combined organic layers are washed with water (100 mL) and dried over anhydrous magnesium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.

-

-

Product: This process yields ethyl 3-nitrobenzoylacetate (14.1 g, 95% yield) as a light yellow solid.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Biological Activity Context

Currently, there is no specific information in the scientific literature detailing the biological activity or signaling pathways directly associated with this compound. It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.

However, it is noteworthy that the nitro group is a significant functional group in medicinal chemistry. Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[3] The electron-withdrawing nature of the nitro group can be crucial for the pharmacodynamic and pharmacokinetic profiles of a molecule.[3] Therefore, this compound serves as a valuable building block for the synthesis of potentially bioactive compounds.

References

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a detailed experimental protocol for the determination of its boiling point, and a schematic of its chemical synthesis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Physicochemical Data

The quantitative data for this compound are summarized in the table below. It is important to note that the boiling point is a predicted value, suggesting that the compound is susceptible to decomposition at high temperatures and atmospheric pressure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₅ | [1] |

| Molecular Weight | 237.21 g/mol | [1] |

| Melting Point | 75-77 °C (lit.) | [1] |

| Predicted Boiling Point | 314.4 ± 17.0 °C | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

Given the high predicted boiling point, standard atmospheric distillation is not recommended due to the potential for thermal decomposition. The boiling point of this compound should be determined under reduced pressure (vacuum distillation). This method lowers the boiling point to a temperature range where the compound is more stable.

Materials and Equipment:

-

Crude or purified this compound

-

Round-bottom flask

-

Claisen adapter

-

Short-path distillation head with a condenser and vacuum connection

-

Receiving flask

-

Thermometer and thermometer adapter

-

Heating mantle with a stirrer

-

Magnetic stir bar

-

Vacuum pump or water aspirator

-

Manometer

-

Vacuum grease

-

Thick-walled vacuum tubing

-

Cold trap (recommended to protect the vacuum pump)

-

Glass wool or aluminum foil for insulation

Procedure:

-

Apparatus Assembly:

-

Ensure all glassware is clean, dry, and free of cracks or stars, as imperfections can be hazardous under vacuum.

-

Place a magnetic stir bar in the round-bottom flask containing the sample of this compound. The use of a stir bar is crucial for preventing bumping, as boiling stones are ineffective under vacuum.[2]

-

Lightly grease all ground-glass joints to ensure an airtight seal.

-

Assemble the distillation apparatus, including the Claisen adapter to minimize bumping of the liquid into the condenser.[2]

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Connect the vacuum adapter to a cold trap and then to the vacuum source using thick-walled tubing.

-

-

Distillation Process:

-

Turn on the stirring mechanism to ensure smooth boiling.

-

Begin to evacuate the system by turning on the vacuum pump or water aspirator. The pressure should drop, and this can be monitored with a manometer.

-

Once a stable, low pressure is achieved, begin to gently heat the sample using the heating mantle.

-

Observe the sample for boiling and the condensation of vapor in the condenser.

-

Record the temperature at which the liquid is consistently distilling and condensing into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

To ensure purity, it may be necessary to collect and discard an initial fraction (forerun) that may contain more volatile impurities.

-

-

Shutdown Procedure:

-

Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

-

Slowly and carefully vent the system to return it to atmospheric pressure. This can be done by opening a stopcock on the vacuum adapter or removing the tubing from the vacuum source.

-

Turn off the vacuum pump.

-

Disassemble the apparatus and collect the purified distillate.

-

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of m-nitrobenzoyl chloride with the magnesium salt of monoethyl malonate. A detailed workflow of this synthesis is presented below.

Figure 1. Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited direct experimental data on this specific molecule, this guide also incorporates information from closely related structural analogs to infer its likely solubility characteristics.

Core Compound Properties

This compound is a nitroaromatic compound with the following key identifiers and physical properties:

| Property | Value | Reference |

| CAS Number | 52119-38-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1] |

| Molecular Weight | 237.21 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 75-77 °C | [2] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Solubility Profile

The presence of the polar nitro group and the ester and ketone functionalities in this compound suggests a degree of polarity. While the bulk of the molecule is organic, the polar groups may allow for some interaction with polar solvents.

Inferred Qualitative Solubility:

| Solvent Type | Predicted Solubility | Rationale |

| Water | Insoluble to Very Slightly Soluble | The hydrophobic phenyl ring and ethyl group likely dominate, leading to poor aqueous solubility, a common trait for similar organic esters.[3][5] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | The ester and nitro groups can participate in hydrogen bonding with the solvent, and the overall polarity is compatible with alcohols. Ethyl benzoylacetate is miscible with alcohol.[4] |

| Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) | Likely Soluble | The polarity of these solvents should be sufficient to dissolve the compound through dipole-dipole interactions. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly Soluble to Insoluble | The presence of polar functional groups may limit solubility in highly nonpolar solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents.

Methodology:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 0.5 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some or all of the solid remains, it is classified as partially soluble or insoluble.

-

If the compound appears soluble, further solvent can be added to determine if it is miscible.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a precise volume of the selected solvent to each vial.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After agitation, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

The solubility is then expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of a research compound like this compound.

Caption: Workflow for Solubility Determination.

Biological Context and Signaling Pathways

Specific biological activities or involvement in signaling pathways for this compound are not well-documented in the public domain. However, it is known that some nitroaromatic compounds possess a wide range of biological activities, including antimicrobial and antineoplastic properties.[7] Additionally, a related compound, Ethyl (3-Nitrobenzoyl)acetate, has been utilized in the preparation of Dithiolethiones and in the identification of potential neuroprotective agents.[2]

Given the lack of specific pathway information, a generalized diagram illustrating a potential workflow for investigating the biological activity of a novel compound is provided below.

Caption: Workflow for Biological Activity Screening.

This guide serves as a foundational resource for researchers working with this compound. While direct solubility data is sparse, the provided information on its properties, inferred solubility, and standardized experimental protocols will aid in its effective handling and application in a research and development setting. It is strongly recommended that experimental validation of the inferred solubility data be conducted.

References

- 1. 52119-38-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 52119-38-7 [chemicalbook.com]

- 3. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl benzoylacetate technical grade, 90 94-02-0 [sigmaaldrich.com]

- 5. Ethyl benzoylacetate CAS#: 94-02-0 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS No: 52119-38-7). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this compound for experimental and developmental purposes.

Chemical Properties and Structure

-

Molecular Formula: C₁₁H₁₁NO₅

-

Molecular Weight: 237.21 g/mol

-

Structure: this compound is a beta-keto ester containing a nitroaromatic moiety. The presence of these functional groups influences its chemical reactivity and stability.

Stability Profile

Based on available safety data, this compound is considered stable under normal laboratory and storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The primary degradation pathways for compounds with similar structures, such as nitroaromatics and esters, include hydrolysis, oxidation, and photolysis.[2][3][4]

Key Stability Considerations:

-

Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which can catalyze the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol.

-

Oxidative Stability: The presence of the nitro group can influence the compound's susceptibility to oxidation. Contact with strong oxidizing agents should be avoided.

-

Thermal Stability: While stable at room temperature, exposure to high temperatures for prolonged periods may lead to degradation.

-

Photostability: Nitroaromatic compounds can be sensitive to light. It is advisable to protect the compound from direct sunlight or strong artificial light sources.

Recommended Storage and Handling

Proper storage is crucial to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions and materials to avoid.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable.[5][6] |

| Atmosphere | Keep in a well-ventilated area.[1] Store under an inert atmosphere for long-term storage to minimize oxidative degradation. |

| Container | Keep container tightly closed and sealed in a dry environment.[1][5] |

| Light Exposure | Protect from light. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and do not breathe dust.[1] Wash hands thoroughly after handling. |

General Experimental Protocol for Stability Assessment (Forced Degradation Study)

While a specific, validated stability-indicating method for this compound is not publicly available, a general forced degradation study protocol, based on ICH guidelines, can be employed to determine its intrinsic stability.[4][7] The goal is to induce degradation to a level of 5-20% to identify potential degradation products and pathways.[7]

Objective: To assess the stability of this compound under various stress conditions.

Materials and Methods:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

Reagent-grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable analytical column (e.g., C18) for reverse-phase HPLC. Note: Due to the keto-enol tautomerism of beta-keto esters, peak shape in RP-HPLC can be challenging. Method development may require adjusting mobile phase pH or temperature to achieve good chromatography.[8]

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

-

Photostability chamber

-

Oven

Experimental Conditions:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a specified period.

-

Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

-

Maintain at room temperature or slightly elevated temperature.

-

Withdraw samples at various time points, neutralize with an equivalent amount of acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at a controlled temperature and protected from light.

-

Monitor the degradation over time by taking samples for analysis.

-

-

Thermal Degradation:

-

Place the solid compound in an oven at an elevated temperature (e.g., 70°C).

-

Also, prepare a solution of the compound and expose it to the same temperature.

-

Analyze samples at different time intervals.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the light-exposed and dark control samples.

-

Sample Analysis:

-

All samples should be analyzed using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all process-related impurities and degradation products.

-

Peak purity of the parent compound should be assessed using a photodiode array detector or mass spectrometry to ensure no co-eluting peaks.

The following diagram illustrates a general workflow for conducting a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Signaling Pathways

Understanding the potential degradation pathways is critical for developing stable formulations and analytical methods. For this compound, two primary degradation pathways can be hypothesized based on its structure.

Caption: Hypothesized Degradation Pathways.

This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to conduct specific stability studies under the conditions relevant to its intended use.

References

- 1. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. scispace.com [scispace.com]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Safety Data Sheet for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, as detailed in its Safety Data Sheet (SDS). The information is presented to be of maximal utility for researchers, scientists, and professionals in drug development who may handle this substance.

Section 1: Substance Identification and Properties

-

Product Name: this compound[1]

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | 75-77 °C | [3] |

| Evaporation Rate | Not applicable (Solid) | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Label Elements

Section 3: Experimental Protocols

Safety Data Sheets summarize the results of toxicological and physical hazard testing but typically do not provide detailed experimental methodologies. The classifications are generally based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of the types of protocols that would be used to determine the hazards listed for this compound.

Methodology for Hazard Determination

| Hazard | General Experimental Protocol |

| Skin Irritation (H315) | Based on OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions are scored to determine the irritation potential. |

| Eye Irritation (H319) | Based on OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva at specified intervals. The severity and reversibility of any lesions are scored to determine the irritation potential. |

| Respiratory Irritation (H335) | This is often determined based on a combination of animal studies (e.g., OECD Test Guideline 403 for acute inhalation toxicity, which can include observations of respiratory irritation) and human experience, if available. For animal studies, rodents are exposed to an atmosphere containing the substance, and clinical signs of respiratory irritation are observed. |

Section 4: Handling, Storage, and First Aid

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound.

Caption: Recommended workflow for handling this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.[1] The logical flow for responding to an exposure event is outlined in the diagram below.

Caption: Decision-making flow for first aid response to exposure.

Section 5: Stability and Reactivity

This substance is stable under normal conditions. However, certain conditions and materials should be avoided.

Reactivity and Stability Data

| Parameter | Information |

| Reactivity | None known, based on available information. |

| Chemical Stability | Stable under normal conditions. |

| Hazardous Polymerization | No information available. |

| Hazardous Reactions | No information available. |

| Conditions to Avoid | Incompatible products. |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents. |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). |

Source:[1]

Section 6: Toxicological and Ecological Information

Toxicological Information

No specific quantitative toxicological data (e.g., LD50, LC50) is readily available in the provided safety data sheets. The hazard classifications are based on the irritant properties of the substance.

Ecological Information

-

Environmental Hazards: Based on available data, the classification criteria for environmental hazards are not met.[1][4]

-

Mobility in Soil: No information available.[1]

-

Persistence and Degradability: No information available.

-

Bioaccumulation: No information available.

-

Endocrine Disrupting Properties: This product does not contain any known or suspected endocrine disruptors.[1]

Section 7: Disposal Considerations

Waste from this product is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1] Contaminated packaging should be disposed of at a hazardous or special waste collection point.[1]

References

An In-depth Technical Guide to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

This technical guide provides a comprehensive overview of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a nitroaromatic compound with potential applications in research and drug development. The guide covers its synthesis, chemical properties, and a discussion of its potential biological activities based on the characteristics of related compounds. Detailed experimental protocols and structured data are presented to assist researchers and scientists.

Chemical Properties and Synthesis

This compound is a light yellow solid.[1] Key chemical data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₅ | [2][3] |

| Molecular Weight | 237.21 g/mol | [2][3] |

| Melting Point | 75-77 °C | [1] |

| CAS Number | 52119-38-7 | [1] |

| Appearance | Light yellow solid | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of monoethyl malonate potassium salt with m-nitrobenzoyl chloride.[1]

Experimental Protocol:

-

Preparation of the Reaction Mixture: Monoethyl malonate potassium salt (21.4 g, 126 mmol) is suspended in acetonitrile (150 mL) in a reaction vessel and cooled to 0 °C.[1]

-

Addition of Reagents: Triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) are added sequentially to the suspension. The mixture is then stirred at room temperature under a nitrogen atmosphere for 150 minutes.[1]

-

Acylation: M-nitrobenzoyl chloride (11.1 g, 59.8 mmol) is added slowly to the reaction mixture. The stirring is continued at room temperature for an additional 16 hours.[1]

-

Work-up and Purification:

-

The solvent is removed by concentration under reduced pressure.[1]

-

The reaction is quenched by the addition of 1N HCl solution (100 mL).[1]

-

The product is extracted with ethyl acetate (2 x 100 mL).[1]

-

The combined organic layers are washed with water (100 mL) and dried over anhydrous magnesium sulfate.[1]

-

After filtration, the filtrate is concentrated under reduced pressure.[1]

-

The crude product is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.[1]

-

This procedure affords this compound in a 95% yield.[1]

Synthesis Workflow Diagram:

References

An In-depth Technical Guide to Structural Analogues of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate is a ketoester derivative featuring a central β-keto ester moiety and a substituted aromatic ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and potential for biological activity. This technical guide explores the structural analogues of this compound, delving into their synthesis, biological evaluation, and potential mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Structure and Analogues

The core structure of this compound consists of a phenyl ring connected to an ethyl propanoate chain with a ketone group at the beta position relative to the ester. Structural analogues can be generated by modifying three key regions of the molecule:

-

The Phenyl Ring: Substitution patterns on the phenyl ring can be altered. This includes changing the position of the nitro group (ortho-, meta-, para-), introducing other substituents (e.g., halogens, alkyl, alkoxy groups), or replacing the phenyl ring with other aromatic or heteroaromatic systems.

-

The Keto-Ester Moiety: The ethyl ester can be replaced with other alkyl or aryl esters. The methylene bridge can also be substituted.

-

The Nitro Group: The nitro group can be replaced by other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule.

This guide will focus on analogues with modifications primarily on the phenyl ring, as these are most prevalent in the current scientific literature.

Synthesis of Structural Analogues

The primary synthetic route to ethyl 3-(aryl)-3-oxopropanoate analogues is the Claisen condensation . This reaction involves the condensation of an aryl methyl ketone with a dialkyl carbonate in the presence of a strong base. A more common and efficient laboratory-scale synthesis involves the reaction of a substituted benzoyl chloride with the magnesium salt of monoethyl malonate.

General Experimental Protocol: Synthesis of Ethyl 3-(substituted phenyl)-3-oxopropanoate

Materials:

-

Substituted benzoyl chloride (1.0 eq)

-

Monoethyl malonate potassium salt (1.2 eq)

-

Magnesium chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous acetonitrile

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A suspension of monoethyl malonate potassium salt in anhydrous acetonitrile is cooled to 0°C in an ice bath.

-

Triethylamine and magnesium chloride are added sequentially, and the mixture is stirred at room temperature for 1-2 hours.

-

The substituted benzoyl chloride, dissolved in anhydrous acetonitrile, is added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is quenched with 1 M HCl and extracted with ethyl acetate.

-

The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

This general protocol can be adapted for the synthesis of a wide variety of substituted ethyl 3-oxo-3-phenylpropanoates.

Biological Activities of Structural Analogues

While specific biological data for this compound is limited in publicly available literature, its structural analogues, particularly those containing nitrophenyl and keto-ester moieties, have been investigated for a range of biological activities.

Anticancer Activity

Several studies have reported the anticancer potential of compounds structurally related to this compound. The presence of a nitrophenyl group is often associated with cytotoxic effects against various cancer cell lines.

For instance, a series of 1,3-diarylprop-2-en-1-one derivatives, which share the aryl-keto-ene scaffold, were synthesized and evaluated for their in vitro cytotoxicity. Compounds with a nitrophenyl substituent demonstrated significant inhibitory activity against Hep-3b (hepatocellular carcinoma) and MOLT-4 (T-lymphoblastic leukemia) cell lines, with IC50 values in the low micromolar range.[1] Another study on 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones identified a derivative with potent antimitotic activity, exhibiting a mean GI50 of 1.57 µM across a panel of 60 cancer cell lines.[2]

| Compound/Analogue Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 1-(4-Nitrophenyl)-3-(aryl)prop-2-en-1-one | Hep-3b | 3.39 µM | [1] |

| 1-(4-Nitrophenyl)-3-(aryl)prop-2-en-1-one | MOLT-4 | 3.63 µM | [1] |

| 5-[2-Chloro-3-(4-nitrophenyl)propenylidene]-4-thiazolidinone derivative | NCI-60 Panel (mean) | 1.57 µM | [2] |

Antimicrobial Activity

The nitrophenyl moiety is a well-known pharmacophore in antimicrobial agents. Analogues of this compound have been explored for their antibacterial and antifungal properties. For example, β-keto esters have been designed as quorum-sensing inhibitors in bacteria, with some analogues showing promising antimicrobial activity against pathogenic strains like Pseudomonas aeruginosa and Staphylococcus aureus.[3]

Enzyme Inhibition

The β-keto ester functionality is a known feature in various enzyme inhibitors. A chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, which contains a similar keto-ester arrangement, was found to inhibit cholinesterases (AChE and BChE) and glutathione S-transferase (GST) with Ki values in the low micromolar range.[4]

| Compound/Analogue Class | Enzyme | Activity (Ki) | Reference |

| Chalcone derivative with keto-ester | Acetylcholinesterase (AChE) | 11.13 ± 1.22 µM | [4] |

| Chalcone derivative with keto-ester | Butyrylcholinesterase (BChE) | 8.74 ± 0.76 µM | [4] |

| Chalcone derivative with keto-ester | Glutathione S-transferase (GST) | 14.19 ± 2.15 µM | [4] |

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines (e.g., Hep-3b, MOLT-4)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate for a further 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

The precise signaling pathways affected by this compound and its direct analogues are not yet well-elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.

The anticancer activity of nitrophenyl-containing compounds is often linked to the induction of apoptosis. This can be triggered through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of these analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Intermediate: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate and Its Potential in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a β-keto ester functionalized with a nitrophenyl group, is emerging as a valuable and versatile intermediate in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its utility in the development of novel antimicrobial and anticonvulsant agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate further research and development in this promising area.

Core Chemical Properties and Synthesis

This compound (CAS Number: 52119-38-7) is a light yellow solid with a melting point of 75-77 °C.[1] Its chemical structure, featuring a reactive β-keto ester moiety and an electron-withdrawing nitro group on the phenyl ring, makes it an ideal precursor for various cyclization and condensation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52119-38-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1] |

| Molecular Weight | 237.21 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 75-77 °C | [1] |

Potential Research Applications

The primary research application of this compound lies in its role as a scaffold for the synthesis of heterocyclic compounds, which are integral to the structure of many pharmaceutical agents. The presence of the nitro group is particularly significant, as this functionality is a known pharmacophore in a variety of antimicrobial and anticonvulsant drugs.

Antimicrobial Drug Development

The nitro group is a key feature in several classes of antimicrobial drugs. Its mechanism of action often involves intracellular reduction to form reactive nitroso and hydroxylamine intermediates that can damage microbial DNA, leading to cell death.[2] this compound serves as an excellent starting material for the synthesis of nitro-containing heterocyclic compounds such as pyrazoles, which have demonstrated broad-spectrum antimicrobial activity.

A plausible synthetic route involves the condensation of this compound with hydrazine hydrate to form a pyrazolone intermediate, which can be further modified to generate a library of potential antimicrobial agents.

Anticonvulsant Drug Development

The scaffold of this compound is also amenable to the synthesis of compounds with potential anticonvulsant properties. Research has shown that pyridazinone derivatives, which can be synthesized from β-keto esters, exhibit significant anticonvulsant activity. The mechanism of action for many anticonvulsants involves the modulation of ion channels or enhancement of GABAergic neurotransmission. The presence of an aromatic ring with an electron-withdrawing group, such as the nitrophenyl group, is a common feature in some classes of anticonvulsant drugs.

Experimental Protocols

Protocol 1: Synthesis of 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a pyridazinone derivative from this compound, which can then be further functionalized and screened for anticonvulsant activity.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate solution (5% w/v)

-

Ether

-

Chloroform

Procedure:

-

Cyclization: A mixture of β-(m-nitrobenzoyl) propionic acid (synthesized from this compound via hydrolysis and reduction) and hydrazine hydrate in ethanol is refluxed for 4-6 hours.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with a 5% w/v sodium bicarbonate solution.

-

Extraction: The aqueous solution is extracted with ether and chloroform to remove any unreacted starting materials.

-

Acidification and Isolation: The aqueous layer is acidified with dilute hydrochloric acid to precipitate the crude product.

-

Purification: The crude 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one is collected by filtration, washed with water, and recrystallized from aqueous ethanol to yield the purified product.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard method for evaluating the anticonvulsant activity of novel compounds.[3][4][5][6]

Materials:

-

Test compound (e.g., pyridazinone derivatives)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Male albino mice (25-35 g)

-

Electroconvulsometer

-

Corneal electrodes

-

0.9% saline solution

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

-

Animal Preparation: Acclimatize male albino mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose and time before the electroshock. A control group should receive the vehicle only.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each mouse. Place the corneal electrodes on the eyes, ensuring good contact with a drop of 0.9% saline.

-

Induction of Seizure: Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

-

Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in the treated group compared to the control group. An ED₅₀ (the dose that protects 50% of the animals) can be determined by testing a range of doses.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a standard method to determine the in vitro antimicrobial activity of a compound.[1][2][7][8]

Materials:

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Quantitative Data

The following table summarizes the anticonvulsant activity of some synthesized 4-(substituted benzylidene)-6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-ones.

Table 2: Anticonvulsant Activity of 6-(3-nitrophenyl)-pyridazinone Derivatives in the MES Test

| Compound | Substituent on Benzylidene | Dose (mg/kg) | Protection (%) |

| 4a | H | 50 | 66.6 |

| 4b | 4-CH₃ | 50 | 50 |

| 4c | 4-OCH₃ | 50 | 33.3 |

| Phenytoin | (Standard) | 25 | 100 |

Data adapted from a study on the anticonvulsant activity of pyridazinone derivatives. The study reported the abolition of the extensor phase in the MES test as the criterion for anticonvulsant activity.[9]

Visualizations

Diagram 1: Synthetic Pathway to Anticonvulsant Pyridazinones

Caption: Synthetic route from this compound to pyridazinone derivatives.

Diagram 2: Proposed Mechanism of Action for Nitro-containing Antimicrobials

Caption: Reductive activation and DNA damage by nitro-heterocyclic antimicrobial agents.

Diagram 3: Experimental Workflow for Anticonvulsant Screening

Caption: Workflow for the in vivo screening of anticonvulsant activity.

Conclusion

This compound is a chemical intermediate with considerable potential for the development of new therapeutic agents. Its utility in the synthesis of diverse heterocyclic structures, particularly those with antimicrobial and anticonvulsant properties, makes it a valuable tool for medicinal chemists and drug discovery professionals. The protocols and data presented in this guide are intended to serve as a foundation for further exploration of this versatile compound and its derivatives in the quest for novel and more effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. protocols.io [protocols.io]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. idosi.org [idosi.org]

An In-depth Technical Guide to Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, a β-keto ester of interest in synthetic and medicinal chemistry. This document details the compound's chemical properties, a robust synthesis protocol via Claisen condensation, and an exploration of its potential biological activities based on structurally related compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate the synthetic workflow and a speculative biological signaling pathway.

Chemical Properties and Data

This compound is a solid organic compound. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 52119-38-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1] |

| Molecular Weight | 237.21 g/mol | [1] |

| Melting Point | 75-77 °C | [1] |

| Appearance | Light yellow solid | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is a Claisen condensation reaction between m-nitrobenzoyl chloride and the potassium salt of monoethyl malonate.[1]